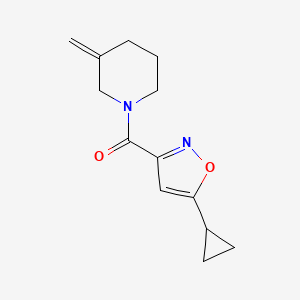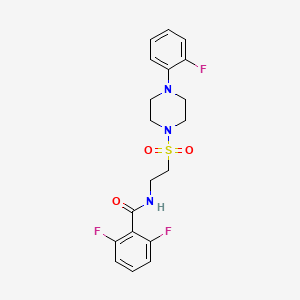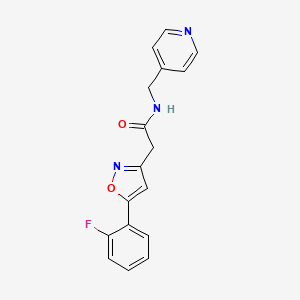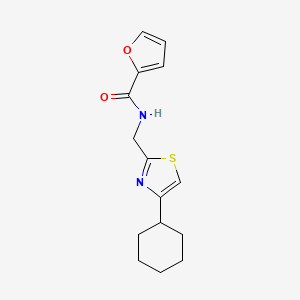
(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one” is a type of chalcone, a group of 1,3-diaryl-2-propen-1-one compounds . It has the molecular formula C17H15FO2 .
Synthesis Analysis
This compound was synthesized by a Claisen–Schmidt condensation with 4-fluorobenzaldehyde and 4′-ethoxyacetophenone .Molecular Structure Analysis
The molecular structure of this compound was elucidated using single-crystal X-ray diffraction technique . The torsion angles between the 4-fluorophenyl ring and the alkene and the 4′-ethoxyphenyl ring and the 2-propen-1-one are −1.2 (4) and 1.2 (3)°, respectively .Chemical Reactions Analysis
The compound is a heavily π-conjugated structure that is nearly planar . The angles involving the aromatic rings are nearly identical with little bend .Physical And Chemical Properties Analysis
The compound has a molecular weight of 270.29800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Molecular Structure Analysis
- A compound similar to (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, namely (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, was synthesized and its structure confirmed by IR and single crystal X-ray diffraction studies. The FT-IR spectrum was analyzed, and the vibrational wavenumbers were calculated using HF and DFT methods. This research highlights the use of such compounds in studying molecular structure and stability through hyper-conjugative interaction and charge delocalization analysis (Najiya et al., 2014).
Solar Cell Material Application
- Compounds similar to this compound have been designed and synthesized for application in dye-sensitized solar cells (DSSC). These organometallic compounds, adopting a donor-π-acceptor architecture, show potential in enhancing intramolecular charge transfer, indicating their usefulness in improving solar cell efficiencies (Anizaim et al., 2020).
Optical and Electronic Properties
- The linear, second, and third-order nonlinear optical properties of similar chalcone derivatives were investigated. These studies, involving experimental and theoretical approaches, demonstrate the potential of such compounds in semiconductor devices due to their charge transport properties (Shkir et al., 2019).
Antioxidant Activity
- Chalcone derivatives have been synthesized and tested for their antioxidant activity. Studies on the biological properties, including tests of free radical scavenging ability, show the potential of such compounds in medicinal chemistry and drug design (Sulpizio et al., 2016).
Crystal Structure and Stability
- The crystal structure and stability of similar compounds have been extensively studied. These studies involve X-ray diffraction, Hirshfeld surface analysis, and theoretical calculations, highlighting the structural properties and stability of these molecules in various environmental states (Zaini et al., 2018).
Photophysical Properties
- The absorption and fluorescence characteristics of chalcone derivatives have been recorded in various solvents. These studies provide insights into their photophysical properties, which are crucial for applications in optoelectronics and photonics (Kumari et al., 2017).
Properties
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FO2/c1-2-20-16-10-6-14(7-11-16)17(19)12-5-13-3-8-15(18)9-4-13/h3-12H,2H2,1H3/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKFKIMSPUKCGT-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1,3-benzodioxol-5-yl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/no-structure.png)

![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B2637489.png)

![1-(4-Methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea](/img/structure/B2637491.png)
![3-[1-(2-chloro-6-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2637493.png)
![1-(4-Ethoxyphenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2637495.png)

![2-{[4-(4-ethoxyphenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2637502.png)
![7-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2637504.png)

![N-(1-cyanocyclohexyl)-2-[[4-(furan-2-ylmethyl)-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanamide](/img/structure/B2637506.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide hydrochloride](/img/structure/B2637508.png)
